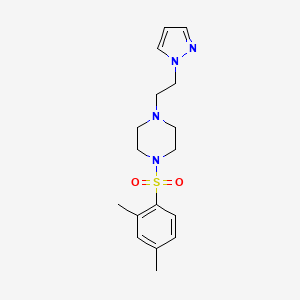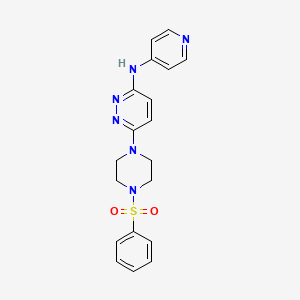![molecular formula C18H10ClN3O4 B2832713 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide CAS No. 865249-51-0](/img/structure/B2832713.png)
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide” is a complex organic compound that contains several functional groups . It has a 1,3,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms . This compound also contains a 2-chlorophenyl group, a carboxamide group, and a chromene group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . The presence of the 1,3,4-oxadiazole ring, the 2-chlorophenyl group, the carboxamide group, and the chromene group would all contribute to its overall structure .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups . For example, the carboxamide group might undergo hydrolysis, and the 1,3,4-oxadiazole ring might participate in nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
1,3,4-Oxadiazole derivatives, similar in structure to the compound , have been synthesized and shown to possess significant antimicrobial and antifungal properties . These compounds have demonstrated efficacy against a range of bacterial and fungal species, including Escherichia coli, Staphylococcus aureus, and Candida albicans. Their structures, confirmed through various spectroscopic methods, underpin their biological activities and offer potential for developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Anticancer Activity
Compounds featuring 1,3,4-oxadiazole cores have been designed and synthesized for their anticancer activity . Studies have shown that these compounds exhibit moderate to excellent anticancer activities against various cancer cell lines, suggesting their potential as leads for anticancer drug development. The specificity of these compounds against different cancer cell types, such as breast, lung, and colon cancer, highlights the utility of 1,3,4-oxadiazole derivatives in cancer research (Ravinaik et al., 2021).
Antitubercular and Antioxidant Properties
Research into 1,3,4-oxadiazole derivatives has also unveiled their antitubercular and antioxidant properties . These compounds have been evaluated against Mycobacterium tuberculosis, showing promising antitubercular activity, which could be instrumental in addressing tuberculosis. Additionally, their antioxidant capabilities, assessed through various assays, indicate potential applications in combating oxidative stress and related diseases (Nayak et al., 2016).
Material Science Applications
Beyond biomedical applications, 1,3,4-oxadiazole derivatives have found use in material science, particularly in the development of organic light-emitting diodes (OLEDs) and liquid crystal technologies. These compounds contribute to advancements in display technology and optical materials due to their luminescent properties and ability to form stable liquid crystalline phases, offering novel approaches to creating efficient and durable electronic and photonic devices (Hamciuc et al., 2015).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClN3O4/c19-13-7-3-2-6-11(13)16-21-22-18(26-16)20-15(23)12-9-10-5-1-4-8-14(10)25-17(12)24/h1-9H,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYJUFNSXGHGLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

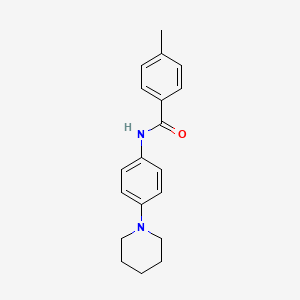
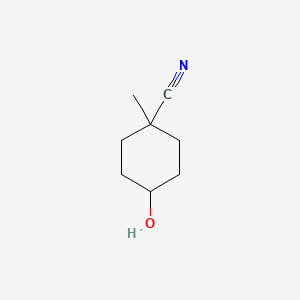
![2-(Methylsulfanyl)-4-morpholino[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2832633.png)
![8-ethoxy-2-oxo-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2H-chromene-3-carboxamide](/img/structure/B2832635.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2832636.png)
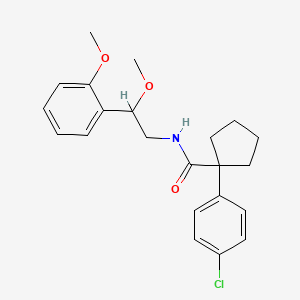
![6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2832638.png)
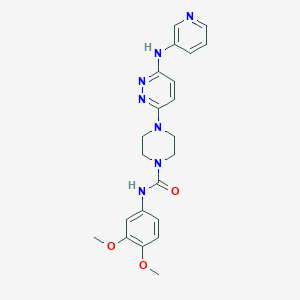
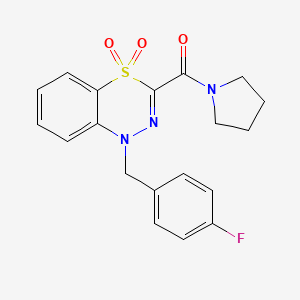
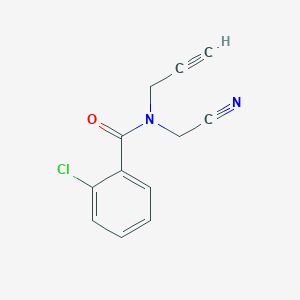
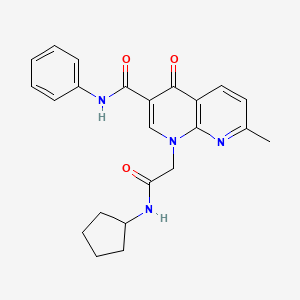
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)butyramide](/img/structure/B2832648.png)
